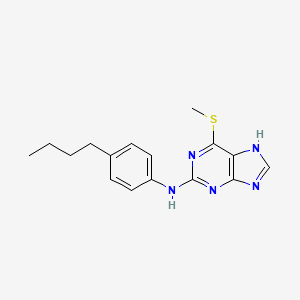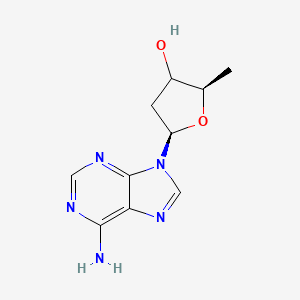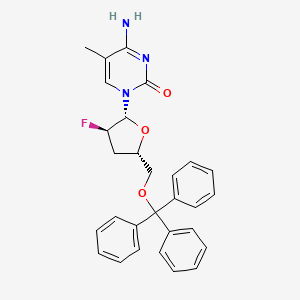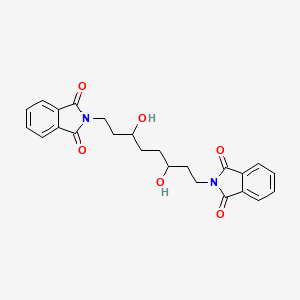
1H-Isoindole-1,3(2H)-dione, 2,2'-(3,6-dihydroxy-1,8-octanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/NR3398170 is a compound that has garnered significant attention due to its unique properties and potential applications in various fields. This compound is recognized by the National Institute for Occupational Safety and Health (NIOSH) for its relevance in occupational safety and health research.
Méthodes De Préparation
The preparation of NIOSH/NR3398170 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. Industrial production methods often include large-scale synthesis using advanced chemical engineering techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
NIOSH/NR3398170 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Applications De Recherche Scientifique
NIOSH/NR3398170 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and as a component in safety equipment.
Mécanisme D'action
The mechanism of action of NIOSH/NR3398170 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
NIOSH/NR3398170 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds (VOCs) that are commonly found in industrial settings. These compounds share some chemical properties with NIOSH/NR3398170 but differ in their specific applications and effects. The unique properties of NIOSH/NR3398170 make it particularly valuable for certain research and industrial applications.
Propriétés
Numéro CAS |
107806-93-9 |
|---|---|
Formule moléculaire |
C24H24N2O6 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-[8-(1,3-dioxoisoindol-2-yl)-3,6-dihydroxyoctyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O6/c27-15(11-13-25-21(29)17-5-1-2-6-18(17)22(25)30)9-10-16(28)12-14-26-23(31)19-7-3-4-8-20(19)24(26)32/h1-8,15-16,27-28H,9-14H2 |
Clé InChI |
KUBSMJKOJKPTGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(CCC(CCN3C(=O)C4=CC=CC=C4C3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


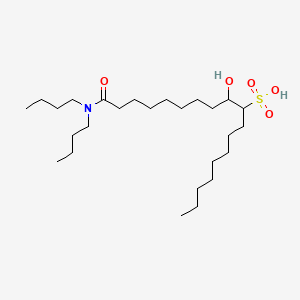
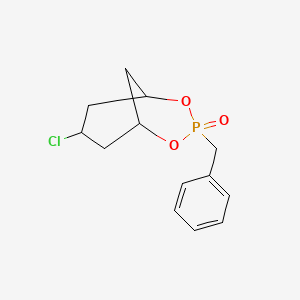
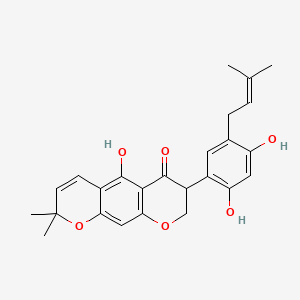

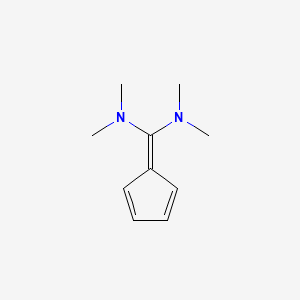
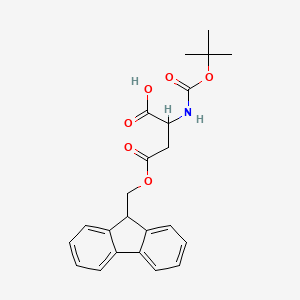
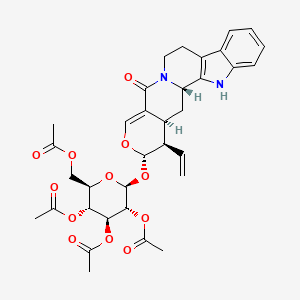
![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
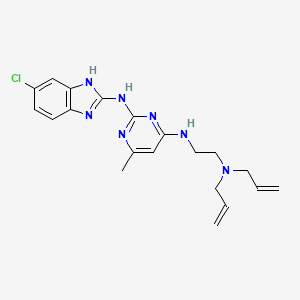
![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
